1-Benzyl-3-cyclohexylurea

描述

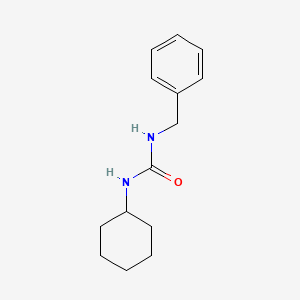

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-3-cyclohexylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAFBZIRZNUNQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337824 | |

| Record name | 1-benzyl-3-cyclohexylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25855-24-7 | |

| Record name | 1-benzyl-3-cyclohexylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYL-3-CYCLOHEXYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 1 Benzyl 3 Cyclohexylurea and Its Analogues

Direct Urea (B33335) Formation Approaches

Direct methods for urea synthesis involve the construction of the urea backbone from precursor molecules in a straightforward manner. These approaches are often characterized by their reliability and well-established procedures.

Amine-Isocyanate Condensation Methods

A primary and widely utilized method for synthesizing unsymmetrical disubstituted ureas like 1-Benzyl-3-cyclohexylurea is the condensation reaction between an amine and an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions. The synthesis can be approached in two ways:

Route A: Reaction of benzylamine (B48309) with cyclohexyl isocyanate.

Route B: Reaction of cyclohexylamine (B46788) with benzyl (B1604629) isocyanate.

Both routes yield the desired this compound. The choice of reactants may depend on the commercial availability and stability of the respective isocyanate. The isocyanate itself can be generated in situ from a corresponding amine and a phosgene (B1210022) equivalent, such as triphosgene (B27547), to avoid handling toxic isocyanate reagents directly. For instance, an amine can react with triphosgene in the presence of a base like triethylamine (B128534) to form an intermediate isocyanate, which then reacts with a second amine to produce the final urea product. mdpi.comchemicalbook.com

Recent advancements have focused on developing sequential, one-pot procedures. For example, a benzylic C–H bond can be converted to an isocyanate group using copper catalysis, which can then be coupled with an amine without isolation of the isocyanate intermediate. nih.gov This approach allows for high-throughput synthesis and rapid diversification of urea derivatives. nih.gov

Carbonylation Reactions in Urea Synthesis

Carbonylation reactions provide an alternative to the use of phosgene-derived reagents by employing carbon monoxide (CO) as the C1 source. These methods often involve the oxidative carbonylation of amines, where the amines are coupled with CO in the presence of an oxidant. nih.govgoogle.com Selenium-catalyzed systems have been used for the synthesis of ureas from amines and carbon monoxide. google.com

The reaction typically involves bubbling carbon monoxide through a solution containing the desired amines (benzylamine and cyclohexylamine) and a catalyst system. The conditions, such as pressure and temperature, can be optimized to maximize the yield of the unsymmetrical urea. A key challenge in this method is controlling the selectivity to favor the formation of the unsymmetrical product over symmetrical side products (e.g., 1,3-dibenzylurea (B110378) and 1,3-dicyclohexylurea).

One-step synthesis using triphosgene as a carbonylating agent in the presence of a base, followed by the addition of an amine, can also be employed to generate aryl isocyanate intermediates for urea synthesis. mdpi.com

Modified Schotten-Baumann Synthesis for Benzoyl Urea Derivatives

The Schotten-Baumann reaction traditionally refers to the synthesis of amides from amines and acyl chlorides under basic conditions. byjus.com A modification of this principle can be applied to the synthesis of N-benzoylurea derivatives, which are analogues of this compound. wisdomlib.org

In this context, a pre-formed urea, such as N-phenylurea, can be acylated with benzoyl chloride in the presence of a base to yield N'-phenyl-N-benzoylurea. wisdomlib.org This method is particularly relevant for creating analogues where one of the nitrogen atoms is acylated. The reaction involves the nucleophilic attack of the urea's nitrogen atom on the carbonyl carbon of the benzoyl chloride, facilitated by a base like aqueous sodium hydroxide (B78521) or pyridine (B92270) which neutralizes the HCl byproduct. byjus.comwisdomlib.org This approach has been utilized in the synthesis of various benzoylurea (B1208200) and benzoylthiourea (B1224501) derivatives. uad.ac.idcurresweb.com

Catalytic Synthesis Routes

Catalytic methods are increasingly important in chemical synthesis due to their efficiency, atom economy, and potential for greener processes. For urea synthesis, transition-metal catalysts have enabled novel pathways that avoid hazardous reagents.

Ruthenium-Catalyzed Urea Synthesis from Alcohols and Amines

Ruthenium-based catalysts have emerged as effective tools for the synthesis of ureas from readily available starting materials like alcohols and amines. organic-chemistry.org This approach offers a highly atom-economical alternative, with methanol (B129727) often serving as a sustainable C1 source. organic-chemistry.orgacs.org

The reaction mechanism is believed to involve the ruthenium-catalyzed dehydrogenation of the alcohol (e.g., methanol) to an aldehyde intermediate. organic-chemistry.orgnih.gov This aldehyde then reacts with an amine to form a hemiaminal, which undergoes further dehydrogenation to yield a formamide (B127407). acs.org This formamide intermediate can then couple with another amine, catalyzed by the ruthenium complex, to form the final urea product with the liberation of hydrogen gas as the only byproduct. organic-chemistry.orgacs.org Commercially available ruthenium pincer complexes are effective for this transformation, and the reaction can proceed without the need for additives like bases or oxidants. organic-chemistry.orgacs.org This strategy allows for the synthesis of both symmetrical and unsymmetrical ureas through a one-pot, two-step process. acs.org

Palladium-Catalyzed Carbonylation Strategies

Palladium catalysts are highly effective in mediating oxidative carbonylation reactions for urea synthesis. rsc.org These strategies involve the coupling of amines with carbon monoxide in the presence of a palladium(II) catalyst and an oxidant. nih.govnih.govacs.org This method can be applied to synthesize a wide range of ureas, including symmetrically disubstituted and trisubstituted ureas. acs.orgresearchgate.net

The reactions are typically carried out at elevated temperatures (90–100 °C) and pressures, using a catalytic system such as Palladium(II) iodide (PdI2) with an excess of potassium iodide (KI). acs.orgresearchgate.net This approach has been successfully used for the synthesis of pharmacologically active ureas. acs.org The versatility of palladium catalysis allows for the use of various primary and secondary amines, enabling the synthesis of complex urea structures. nih.govnih.gov The development of these catalytic systems represents a significant advancement over traditional methods that require stoichiometric and often toxic reagents. rsc.org

Data Tables

Table 1: Comparison of Synthetic Methodologies

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Amine-Isocyanate Condensation | Amine, Isocyanate | Mild, often room temp. | High yields, reliable | Requires handling of toxic isocyanates |

| Carbonylation Reactions | Amines, CO, Oxidant | High pressure, high temp. | Avoids phosgene | Requires specialized equipment, selectivity can be an issue |

| Ruthenium-Catalyzed Synthesis | Alcohol, Amine, Ru-catalyst | Additive-free, elevated temp. | Atom-economical, uses sustainable C1 source, H2 is the only byproduct organic-chemistry.orgacs.org | Catalyst cost |

| Palladium-Catalyzed Carbonylation | Amines, CO, Pd-catalyst, Oxidant | 90-100 °C, 20 atm acs.orgresearchgate.net | High catalytic efficiency, broad substrate scope | Requires pressure equipment and oxidant |

Table 2: Examples of Catalytic Systems

| Catalyst Type | Example Catalyst | Reaction | Source |

| Ruthenium | Ruthenium Pincer Complexes | Urea synthesis from methanol and amines | organic-chemistry.orgacs.org |

| Palladium | PdI2 / KI | Oxidative carbonylation of amines | acs.orgresearchgate.net |

| Palladium | Pd(PPh3)2Cl2 | Oxidative carbonylation for radiolabelled ureas | nih.gov |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of urea derivatives, including this compound, to minimize environmental impact and enhance sustainability. These approaches focus on the use of less hazardous reagents, renewable starting materials, and energy-efficient processes.

One promising green strategy involves the direct synthesis of ureas from carbon dioxide (CO₂) and amines. nih.gov This method utilizes CO₂ as a renewable and non-toxic C1 building block, replacing hazardous phosgene and its derivatives traditionally used in urea synthesis. nih.govnih.gov The reaction of benzylamine and cyclohexylamine with CO₂ can be facilitated by various catalytic systems, including ultraporous permanently polarized hydroxyapatite, under milder conditions than conventional methods. nih.gov This approach not only reduces the use of toxic chemicals but also contributes to carbon capture and utilization.

Another green approach focuses on the use of bio-alternative solvents. For instance, Cyrene, a bio-based solvent, has been successfully employed in the synthesis of ureas from isocyanates and amines. rsc.org This method eliminates the need for toxic solvents like dimethylformamide (DMF) and halogenated solvents, which are common in traditional urea synthesis. rsc.org The use of Cyrene also simplifies the work-up procedure, often allowing for the precipitation of the urea product by the addition of water, thus minimizing waste. rsc.org

Electrochemical methods also present a sustainable route to urea synthesis. acs.org An electrochemical reaction can convert nitrogen gas and CO₂ directly into urea at ambient temperature and pressure in an aqueous medium. acs.org This process, which can be powered by renewable energy sources, bypasses the energy-intensive Haber-Bosch process for ammonia (B1221849) production, a key feedstock for conventional urea synthesis. acs.org While still under development for the specific synthesis of asymmetrically substituted ureas like this compound, this technology holds significant promise for future green manufacturing.

The development of green urea synthesis is driven by the need for more sustainable agricultural practices and a low-carbon economy. ureaknowhow.comrsc.org By leveraging green ammonia produced from renewable hydrogen and captured CO₂, the environmental footprint of urea production can be significantly reduced. ureaknowhow.comrsc.org Life cycle analyses have shown that green urea synthesis can lead to a substantial reduction in fossil fuel depletion and global warming potential compared to conventional routes. ureaknowhow.comrsc.org

Advanced Synthetic Techniques

Recent advancements in synthetic organic chemistry have enabled more sophisticated and controlled methods for the preparation of this compound and its derivatives. These techniques allow for the synthesis of complex molecules with high precision, including chiral compounds and isotopically labeled analogues for specialized studies.

The synthesis of chiral derivatives of this compound is of significant interest due to the importance of stereochemistry in biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. Chiral urea derivatives are often employed as organocatalysts in asymmetric reactions. mdpi.com

One common strategy for the stereoselective synthesis of chiral ureas involves the use of chiral amines as starting materials. For example, reacting a chiral amine with an achiral isocyanate will produce a chiral urea. Bifunctional chiral urea-containing quaternary ammonium (B1175870) salts have been synthesized from trans-1,2-cyclohexanediamine and have shown potential in controlling the stereochemistry of reactions involving glycine (B1666218) Schiff bases. researchgate.netrsc.org

The design of chiral urea-derived iodoarenes has also been explored for use as catalysts in enantioselective dearomatizing cyclization reactions. hud.ac.uk While the development of highly enantioselective catalysts remains an active area of research, these studies demonstrate the potential for creating tailored chiral environments for asymmetric transformations. The synthesis of these catalysts often involves a multi-step process starting from chiral precursors. hud.ac.uk

The following table provides examples of chiral urea derivatives and their applications in stereoselective synthesis:

Carbon isotope labeling is a powerful tool for elucidating reaction mechanisms and tracking the metabolic fate of organic compounds. rsc.orgresearchgate.net The introduction of a carbon isotope, such as ¹¹C, ¹³C, or ¹⁴C, into the this compound molecule allows for its detection and quantification in various experimental settings.

A general and robust method for the carbon isotope labeling of linear urea derivatives utilizes carbon dioxide (CO₂) as the source of the isotopic carbon. rsc.orgresearchgate.netchemrxiv.orgsemanticscholar.org This approach is advantageous as it employs a readily available and universal building block for carbon radiolabeling. nih.gov The Staudinger aza-Wittig sequence is a key reaction in this methodology, providing access to a wide range of aliphatic and aromatic urea combinations. rsc.orgchemrxiv.orgsemanticscholar.org This method has been shown to be tolerant of various functional groups, making it suitable for the late-stage labeling of complex molecules. chemrxiv.orgsemanticscholar.org

The procedure typically involves the reaction of an amine with isotopically labeled CO₂ to form an isocyanate intermediate, which then reacts with a second amine to yield the labeled urea. This strategy is operationally simple and has been successfully applied to the labeling of pharmaceuticals and other biologically active compounds. semanticscholar.orgnih.gov

The following table summarizes different carbon isotopes and their applications in mechanistic studies:

Purification and Characterization Methodologies (General Academic Relevance, not specific compound data)

The synthesis of this compound, like any organic compound, requires rigorous purification and characterization to ensure its identity and purity. Standard methodologies in organic chemistry are employed for this purpose.

Chromatographic techniques are essential for the separation and purification of urea derivatives from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of ureas. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is often effective for separating ureas from starting materials and byproducts. agriculturejournals.cz The choice of mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile, can be optimized to achieve the desired separation. agriculturejournals.cz

Column chromatography is another common technique for the purification of ureas on a preparative scale. Silica gel is a frequently used stationary phase, and the eluent is a solvent system that allows for the differential migration of the components of the mixture down the column. redalyc.org The polarity of the solvent system is adjusted to achieve optimal separation.

For the purification of urea itself, crystallization is a common method. researchgate.net Urea can be crystallized from various solvents, including water, ethanol, and methanol. researchgate.net Selective extraction with aliphatic ketones can also be used to separate urea derivatives from each other. google.com Additionally, treating solid urea with an aqueous urea solution can effectively remove impurities like biuret. google.com

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum help to identify the different types of protons and their connectivity. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For a urea derivative, characteristic IR absorption bands would be expected for the N-H stretching vibrations (around 3200-3600 cm⁻¹) and the C=O (carbonyl) stretching vibration (around 1640-1715 cm⁻¹). acs.orgdocbrown.info The presence and position of these bands can confirm the formation of the urea linkage.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. This data is crucial for confirming the molecular formula of the synthesized urea.

Ultraviolet-Visible (UV-Vis) Spectroscopy: While not as structurally informative as NMR or IR for ureas, UV-Vis spectroscopy can be used to detect the presence of chromophores, such as the aromatic ring in this compound. researchgate.net

The following table lists the chemical compounds mentioned in this article:

Structural Modification and Structure Activity Relationship Sar Studies of 1 Benzyl 3 Cyclohexylurea Derivatives

Rational Design Principles for 1-Benzyl-3-cyclohexylurea Analogues

The rational design of analogues of this compound is largely guided by the goal of creating potent transition-state analogues for the target enzyme, sEH. metabolomics.se The urea (B33335) carbonyl group is a key pharmacophore, designed to be attacked by a nucleophilic aspartate residue (Asp333) in the sEH active site. metabolomics.se The design strategy focuses on optimizing the substituents on either side of the urea to maximize favorable interactions within the binding pocket.

Three-dimensional quantitative structure-activity relationship (3-D QSAR) methods, such as comparative molecular field analysis (CoMFA), have been instrumental in guiding these designs. metabolomics.senih.gov These models have revealed several key principles:

Maximizing Hydrophobic and Steric Interactions : The active site of sEH is largely hydrophobic. Therefore, a primary design strategy is to maximize van der Waals contacts. CoMFA studies show large, sterically favored regions around the inhibitor, suggesting that bulkier, lipophilic groups can enhance binding affinity. metabolomics.senih.gov For instance, replacing a phenyl group with a cyclohexyl group can enhance activity. metabolomics.se

Conformational Rigidity : Introducing conformational constraints can lock the molecule into its bioactive conformation, reducing the entropic penalty of binding. This has led to the exploration of rigid structures like adamantyl groups and spirocyclic systems. nih.govnih.gov

Investigation of Substituent Effects on the Benzyl (B1604629) Moiety

The benzyl group provides a versatile handle for modification, allowing chemists to probe the binding pocket and fine-tune the electronic and steric properties of the inhibitor.

Substituting the phenyl ring of the benzyl moiety has a profound impact on inhibitory potency. Studies on closely related 1-aryl-3-substituted ureas demonstrate that both the position and nature of the substituent are critical. For example, in a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, modifications to the phenyl ring led to significant changes in potency against sEH. ucanr.edu

Key findings include:

Electron-donating vs. Electron-withdrawing Groups : The addition of electron-withdrawing groups, particularly at the para-position of the phenyl ring, often leads to a substantial increase in potency. For example, a 4-trifluoromethoxy substituent results in a highly potent inhibitor. ucanr.edu

Positional Isomerism : The location of the substituent is crucial. In many series, para-substituted compounds are significantly more potent than their ortho or meta counterparts. An ortho substituent can introduce steric hindrance that negatively impacts binding. ucanr.edu

Halogen Effects : Halogen substitution is a common and effective strategy. Potency often increases with the size of the halogen, with iodo- and bromo-substituents providing greater potency than chloro- or fluoro-substituents, suggesting that larger, more polarizable groups can engage in more favorable interactions in the binding pocket. ucanr.edu

| Compound Analogue Core | Benzyl Moiety Substitution | Relative Potency/Activity Note | Reference |

|---|---|---|---|

| 1-Aryl-3-substituted urea | Unsubstituted Phenyl | Baseline activity | ucanr.edu |

| 1-Aryl-3-substituted urea | 4-Trifluoromethoxyphenyl | Highly potent; used as a stable replacement for adamantyl rings. | ucanr.edu |

| 1-Aryl-3-substituted urea | 4-Chlorophenyl | Significantly better pharmacokinetic profile than other monohalogenated analogues. | ucanr.edu |

| 1-Aryl-3-substituted urea | 4-Iodophenyl | High potency, but poor solubility may affect in vivo results. | ucanr.edu |

| 1-Aryl-3-substituted urea | 2-Chlorophenyl (ortho) | Clear negative effect on potency compared to para-substitution. | ucanr.edu |

The introduction of chirality, particularly at the benzylic carbon, can lead to enantiomers with significantly different biological activities. This stereoselectivity arises because one enantiomer may fit more precisely into the chiral environment of an enzyme's active site. In SAR studies of other enzyme inhibitors, such as those for SARS-CoV PLpro, an (R)-configuration on a chiral center attached to a naphthalene (B1677914) (a bioisostere of a substituted benzyl group) was found to be crucial for binding affinity, while the corresponding (S)-enantiomer was inactive. nih.govd-nb.info

While specific data on chiral modifications to the benzyl group of this compound is limited in the provided context, SAR studies on related molecules underscore the importance of stereochemistry. For instance, in a series of neurokinin-2 receptor antagonists, a specific (S)-1-benzyl modification was integral to the high potency of the lead compound. researchgate.net This principle suggests that synthesizing and testing individual enantiomers of this compound derivatives with a chiral benzylic center would be a critical step in optimization.

Exploration of Cyclohexyl Ring Modifications

The cyclohexyl ring plays a significant role in anchoring the inhibitor in the hydrophobic region of the sEH binding pocket. Modifications to this ring explore stereochemical requirements and the potential benefits of increased structural rigidity.

When the cyclohexyl ring is disubstituted, cis/trans isomerism becomes a critical factor influencing not only potency but also metabolic stability. In a series of N,N'-disubstituted ureas containing a 1,4-cyclohexane ring, both cis and trans isomers showed similar, highly potent (low nanomolar to picomolar) inhibition of human sEH. nih.gov However, a significant difference was observed in their metabolic stability. The trans isomers were found to be more stable in human hepatic microsomes, which translates to better in vivo properties. nih.gov The trans isomers exist in a stable conformation where both large substituents are in equatorial positions, which may contribute to their enhanced stability. nih.gov

| Compound Series | Isomer | sEH Inhibitory Potency | Metabolic Stability | Reference |

|---|---|---|---|---|

| Ureas with a 1,4-cyclohexane linker | Cis | Low nM to pM IC50 | Less stable in human hepatic microsomes. | nih.gov |

| Ureas with a 1,4-cyclohexane linker | Trans | Low nM to pM IC50 (similar to cis) | More stable than cis isomers. | nih.gov |

To enhance potency and explore new binding interactions, the cyclohexyl ring can be replaced with more complex and rigid ring systems. The introduction of spiro and fused rings constrains the molecule's conformation, which can be advantageous for binding. nih.govmasterorganicchemistry.com

Spirocycles, where two rings share a single common atom, are of particular interest in medicinal chemistry. qmul.ac.ukresearchgate.net Replacing the cyclohexyl group with a spirocyclic moiety can lead to novel interactions within the enzyme active site. For example, a series of trans-1,3-cyclohexyl diamides were developed as mGluR5 negative allosteric modulators, and conformational constraint of an amide bond in this series led to a spirooxazoline template with good in vitro potency and CNS penetration. nih.gov In the context of sEH inhibitors, polar spirocyclic ureas have been designed to improve properties like oral bioavailability while maintaining high potency. uef.fi Fused ring systems, such as decalin, also introduce significant conformational rigidity compared to a simple cyclohexyl ring. masterorganicchemistry.com These strategies represent a key direction in moving beyond simple cyclic alkanes to more structurally sophisticated and potentially more effective inhibitors.

Urea Backbone Modifications and Their Impact

The urea linkage is a key structural feature of this compound and its analogs, often acting as a central scaffold that presents substituent groups in a specific spatial orientation for interaction with biological targets. Research into soluble epoxide hydrolase (sEH) inhibitors, where N,N'-disubstituted ureas are a prominent class of compounds, has provided significant insights into the impact of modifying this backbone. nih.govnih.gov The hydrogen bonding capabilities of the N-H groups and the carbonyl oxygen are crucial for binding to target enzymes. nih.gov

N-Alkylation and N-Acylation Strategies

Modification of the urea nitrogen atoms through alkylation or acylation serves as a primary strategy to modulate the compound's activity and properties.

N-Alkylation: The introduction of alkyl groups on one or both nitrogen atoms of the urea backbone can have significant consequences for a compound's biological activity. N-alkylation eliminates the hydrogen bond donor capacity of the modified nitrogen atom, which can either decrease or increase binding affinity depending on the specific interactions within the target's active site. For instance, studies on the N-alkylation of urea with benzyl alcohol, catalyzed by iridium complexes, have demonstrated efficient methods for creating N,N-dibenzylurea. uno.edu In the context of drug design, strategic N-alkylation can improve metabolic stability by blocking sites susceptible to enzymatic degradation. An example of an N-alkylated derivative is 1-benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea. nih.gov Catalytic methods using cobalt or ruthenium complexes have been developed for the N-alkylation of various amines with alcohols, which are applicable to the synthesis of complex urea derivatives. nih.govresearchgate.net

N-Acylation: N-acylation introduces an acyl group onto a urea nitrogen, a strategy that has been effectively used to enhance the potency of urea-based inhibitors. ucanr.edu This modification can introduce new interaction points, alter electronic properties, and influence the conformation of the molecule. In the development of sEH inhibitors, N-acylation of a piperidine (B6355638) ring attached to the urea core has been shown to significantly impact potency. nih.govucanr.edu For example, converting an N-H piperidine to an N-acetyl or N-propionyl piperidine can lead to a substantial increase in inhibitory activity. ucanr.edu This is often attributed to the acyl group occupying a specific pocket in the enzyme's active site. The synthesis of these N-acyl derivatives is typically achieved through standard coupling reactions using a carboxylic acid, a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). ucanr.edumdpi.com The effect of N-acylation is highly dependent on the nature of the acyl group, with variations in chain length and branching leading to different levels of activity. researchgate.net

Table 1: Impact of N-Acylation on Inhibitory Potency of 1-Aryl-3-(1-acylpiperidin-4-yl)urea Analogues against sEH

| Compound | Core Structure | N-Acyl Group | IC₅₀ (nM) against human sEH | Reference |

|---|---|---|---|---|

| 1 | N-(Adamant-1-yl)-N'-(piperidin-4-yl)urea | -H | 410 | nih.gov |

| 2 | N-(Adamant-1-yl)-N'-(piperidin-4-yl)urea | Acetyl | 7.0 | nih.gov |

| 3 | N-(Adamant-1-yl)-N'-(piperidin-4-yl)urea | Propionyl | 4.2 | nih.gov |

Isoelectronic Replacements within the Urea Linkage

In the context of this compound analogs, the most common isoelectronic replacement for the urea oxygen is sulfur, forming a thiourea (B124793) . The thiourea linkage maintains the hydrogen bond donor capability of the N-H protons, but the C=S bond is a weaker hydrogen bond acceptor compared to the C=O bond. This change can significantly alter binding affinity. google.com Comparative molecular field analysis (CoMFA) studies on urea and thiourea derivatives have shown that hydrophobically unfavorable fields often surround the urea/thiourea bridge, indicating the sensitivity of this region to modification. metabolomics.se

Another potential isoelectronic replacement is the transformation of the urea into a guanidine group, where the carbonyl oxygen is replaced by a C=NH or C=NR group. This converts a neutral hydrogen bond acceptor into a basic, positively charged group under physiological conditions, which can form strong salt-bridge interactions with acidic residues (e.g., aspartate or glutamate) in a protein's active site.

Table 2: Comparison of Urea and Isoelectronic Replacements in Dicyclohexyl Derivatives

| Compound Name | Central Linkage | Key Feature | Impact on Properties | Reference |

|---|---|---|---|---|

| Dicyclohexylurea | Urea (-NH-CO-NH-) | Strong H-bond acceptor (C=O) | Basis for comparison in many SAR studies. | nih.govmetabolomics.se |

| Dicyclohexylthiourea | Thiourea (-NH-CS-NH-) | Weaker H-bond acceptor (C=S) | Alters electronic and H-bonding potential; often reduces potency if C=O interaction is critical. | metabolomics.se |

| Dicyclohexylguanidine | Guanidine (-NH-C(=NH)-NH-) | Basic, protonated at physiological pH | Introduces a positive charge, enabling potential ionic interactions. | metabolomics.se |

Library Design and High-Throughput Synthesis of this compound Analogues

The systematic exploration of SAR for this compound derivatives is greatly accelerated by modern combinatorial chemistry and high-throughput synthesis techniques. nih.gov These approaches allow for the rapid generation of large, diverse libraries of related compounds for biological screening.

Library Design: The design of a compound library typically begins with a central scaffold, such as the this compound core. nih.govsci-hub.se Diversity is introduced by systematically varying the substituents at specific positions. For this compound, key points of diversification include:

Substitutions on the phenyl ring of the benzyl group.

Substitutions on the cyclohexyl ring.

N-alkylation or N-acylation of the urea backbone.

Replacement of the benzyl or cyclohexyl groups with other cyclic or acyclic moieties. nih.gov

Computational tools and fragment-based design principles are often used to select building blocks that explore a wide range of chemical space and physicochemical properties (e.g., size, lipophilicity, hydrogen bonding potential). nih.govarxiv.org

High-Throughput Synthesis: Once the library is designed, parallel synthesis techniques are employed to produce the compounds efficiently. For urea-based libraries, a common and robust method involves the reaction of a diverse set of isocyanates with a library of amines. ucanr.edu The synthesis of the required isocyanates can be achieved from corresponding amines or carboxylic acids. Alternatively, solid-phase synthesis, where one of the reactants is attached to a polymer resin, can be used. google.comgoogle.com This simplifies the purification process, as excess reagents and byproducts can be washed away, followed by cleavage of the final product from the resin. The use of polymer-bound coupling agents, such as PS-carbodiimide, also enhances yields and simplifies workup procedures. google.comgoogle.com These methods are amenable to automation, allowing for the creation of hundreds or thousands of distinct compounds in a short period for subsequent high-throughput screening.

Investigations of Biological Activities of 1 Benzyl 3 Cyclohexylurea and Its Analogues in Research Models

Enzyme Modulation Studies

The core urea (B33335) structure is a versatile scaffold that has been incorporated into numerous enzyme inhibitors. Research has shown that derivatives of 1-Benzyl-3-cyclohexylurea can interact with several classes of enzymes, demonstrating activities from anti-inflammatory to antiviral potential.

Soluble epoxide hydrolase (sEH) is an enzyme that plays a role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory effects. By inhibiting sEH, the levels of beneficial EETs can be maintained, which is a therapeutic strategy for managing inflammation, pain, and hypertension. researchgate.netnih.gov Urea-based compounds have emerged as a significant class of sEH inhibitors.

Research into a wide range of urea derivatives has demonstrated their potent inhibitory activity against sEH. nih.govtargetmol.com Studies on murine soluble epoxide hydrolase (MsEH) have specifically highlighted the potency of N,N'-disubstituted ureas. nih.govmetabolomics.se In one such study, newly synthesized compounds, including 1-benzyl-3-phenylurea (B3047871) and cyclohexylphenylurea analogues, were found to be potent inhibitors of MsEH. nih.govmetabolomics.se The replacement of a phenyl group with a cyclohexyl group was shown to enhance the inhibitory activity threefold. metabolomics.se Further structural modifications, such as adding a methyl group to the phenyl ring of cyclohexylphenylurea, increased the activity even more. nih.govmetabolomics.se These findings underscore the importance of both the benzyl (B1604629) and cyclohexyl groups for potent sEH inhibition. More recent research has continued to build on these findings, developing benzoxazolone-5-urea analogues with benzyl groups that show inhibitory concentrations in the nanomolar range. acs.orgacs.org

Table 1: Inhibition of Murine Soluble Epoxide Hydrolase (MsEH) by Urea Derivatives

| Compound | pIC50 (M) | Relative Activity |

|---|---|---|

| 1,3-Dicyclohexylurea (DCU) | 7.3 | Potent |

| 1-Cyclohexyl-3-phenylurea | 6.8 | Moderate |

| 1-Benzyl-3-phenylurea | 6.0 | Moderate |

| 1,3-Dibenzylurea (B110378) | 5.8 | Moderate |

| 1,3-Diphenylurea | 6.0 | Moderate |

This table presents synthesized data based on findings from studies on urea derivatives as sEH inhibitors. nih.govmetabolomics.se

HIV-1 protease is an enzyme critical for the life cycle of the human immunodeficiency virus (HIV), as it cleaves newly synthesized polyproteins to create mature, infectious viral particles. nih.govdiva-portal.org Consequently, it has been a primary target for the development of antiviral drugs. Cyclic urea derivatives have been successfully designed as potent HIV-1 protease inhibitors. acs.orgnih.govnih.gov

These inhibitors are designed to mimic the transition state of the peptide bond cleavage performed by the protease. diva-portal.org The urea carbonyl oxygen can mimic a key structural water molecule within the enzyme's active site, forming strong hydrogen bonds. researchgate.net The hydrophobic properties of substituents on the urea nitrogen atoms, such as benzyl and cyclopropylmethyl groups, have been found to be a primary driver of both enzyme inhibition and antiviral potency. tandfonline.com While this compound itself is not a cyclic derivative, the structure-activity relationship studies in this class highlight the significance of the benzyl group in binding to the hydrophobic pockets (S1'/S2') of the enzyme. diva-portal.orgtandfonline.com This makes the general scaffold of benzyl-substituted ureas relevant to the design of nonpeptidic HIV-1 protease inhibitors. nih.gov

O6-alkylguanine-DNA alkyltransferase (AGT or ATase) is a crucial DNA repair protein that protects cells from the mutagenic effects of certain alkylating agents, including nitrosoureas. nih.govnih.gov This "suicide" enzyme repairs DNA by transferring an alkyl group from the O6 position of guanine (B1146940) to one of its own cysteine residues, a process that results in its irreversible inactivation. nih.govnih.gov

Chemotherapeutic drugs such as N-nitroso-N-methylurea (MNU) and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) function by creating DNA adducts. nih.govnih.gov The AGT protein consumes itself in the process of repairing this damage. nih.gov Therefore, the efficacy of these urea-based drugs is directly related to the levels of AGT in cancer cells; high levels of the enzyme confer resistance. nih.gov A therapeutic strategy to overcome this resistance involves depleting AGT activity in tumor cells before administering the alkylating agent. nih.gov Pseudosubstrates like O6-benzylguanine have been developed for this purpose. stemcell.com O6-benzylguanine effectively inactivates AGT, sensitizing tumor cells to nitrosourea-based chemotherapy. oncohemakey.comresearchgate.net This highlights an indirect but critical role for urea-related compounds in the inactivation of this DNA repair enzyme.

Fumarate (B1241708) reductase is an enzyme complex found in anaerobic bacteria and parasitic helminths that plays a key role in their energy metabolism. nih.gov It catalyzes the final step of anaerobic respiration by reducing fumarate to succinate. This pathway is absent in mammals, making it an attractive target for antimicrobial and anthelmintic drugs.

While direct inhibition of fumarate reductase by simple urea derivatives like this compound is not extensively documented in the available research, various heterocyclic compounds have been shown to target this enzyme. For instance, benzimidazoles have been identified as effective inhibitors of helminth-specific fumarate reductase. nih.gov Other compounds, such as chalcones and quinazoline (B50416) derivatives, have also been investigated for their inhibitory effects on the fumarate reductase systems of parasites like Leishmania. nih.govfrontiersin.orgwikipedia.org Although not directly involving urea derivatives, this research indicates that the broader metabolic pathway is a viable drug target. There is also a metabolic link, as the urea cycle, a central pathway in mammals, involves fumarate as an intermediate, connecting it to the Krebs cycle. nih.gov

Receptor Binding and Modulation Profiling

In addition to enzyme modulation, urea-based compounds have been profiled for their ability to bind to and modulate cell surface receptors, particularly G protein-coupled receptors (GPCRs).

Adenosine (B11128) receptors are a class of GPCRs (A1, A2A, A2B, and A3) that mediate the diverse physiological effects of adenosine. nih.gov The A1 adenosine receptor (A1AR), in particular, is involved in regulating cardiac function and neuronal activity. nih.gov The urea functional group has been incorporated into ligands designed to target these receptors.

Studies have shown that urea derivatives can exhibit significant affinity and selectivity for different adenosine receptor subtypes. ebi.ac.uk Research on human A1 adenosine receptors demonstrated that pretreatment of cell membranes with urea could alter the receptor's binding properties, specifically by uncoupling it from its G protein, which is a useful technique for studying ligand binding. nih.gov Furthermore, various synthetic urea derivatives have been developed as potent antagonists or agonists. For example, N-phenyl-N'-quinazolin-4-ylurea and N-phenyl-N'-isoquinolin-1-ylurea derivatives have been identified as antagonists for the human A3 adenosine receptor. nih.gov Other research has focused on developing functionalized congeners of xanthines, which are well-known adenosine receptor antagonists. nih.gov In these studies, attaching side chains containing urea groups to the core xanthine (B1682287) structure significantly impacted binding affinity at the A1 receptor. nih.gov This demonstrates that the urea moiety can be a key component in designing potent and selective ligands for adenosine receptors.

Table 2: Adenosine Receptor Affinity for Various Urea-Containing Compounds

| Compound Class | Target Receptor | Activity | Finding |

|---|---|---|---|

| N-phenyl-N'-quinazolin-4-ylurea derivatives | Human A3 | Antagonist | Structure-affinity analysis identified potent and selective antagonists. nih.gov |

| 1,3-Dialkylxanthine acylurea congener | A1 | Antagonist | Bulky ureido congener showed a Kᵢ of 96 nM at the A1 receptor. nih.gov |

| N6-arylcarbamoyl adenosine derivatives | Rat A3 | Agonist | Showed high affinity and selectivity for A3 receptors. ebi.ac.uk |

| 2-Substituted adenosine ethers | Human A1/A3 | Agonist/Antagonist | Benzyl ether derivatives showed moderate potency at the A3 receptor. nih.gov |

This table summarizes findings on the interaction of various urea-based chemical series with adenosine receptors.

GABA(A) Receptor Benzodiazepine (B76468) Binding Site Interactions

The gamma-aminobutyric acid type A (GABA(A)) receptor is a ligand-gated ion channel that serves as the primary inhibitory neurotransmitter receptor in the central nervous system. nih.govuniprot.org Its structure is a heteropentameric complex with a central chloride ion channel. nih.govuniprot.org The binding of GABA to its site, typically at the interface between α and β subunits, opens this channel, leading to neuronal hyperpolarization and inhibition. nih.govuniprot.org

The receptor complex also possesses multiple allosteric modulatory sites, distinct from the GABA binding site. One of the most well-known is the benzodiazepine (BZD) binding site, located at the interface of the α and γ subunits. nih.gov Compounds that bind to this site can enhance the effect of GABA, increasing the frequency of channel opening and potentiating the inhibitory effect. nih.gov While extensive research has been conducted on various compounds that interact with the GABA(A) receptor, specific data detailing the direct interaction of this compound with the benzodiazepine binding site is not extensively covered in the reviewed literature. However, studies on other complex molecules show that they can act as positive allosteric modulators at the GABA(A)-BZD receptor. nih.gov

Opioid and Cannabinoid Receptor Binding Profiles

Opioid and cannabinoid receptors are G-protein coupled receptors (GPCRs) that play significant roles in neurotransmission and are key targets for drug development. plos.orgwikipedia.orgnih.gov There are two primary subtypes of cannabinoid receptors, CB1, which is highly expressed in the central nervous system, and CB2, found mainly in the immune system. nih.gov Opioid receptors are also classified into several types, with the mu (μ), kappa (κ), and delta (δ) receptors being the most studied. mdpi.com

Direct binding studies on this compound at opioid and cannabinoid receptors are not prominent in the available scientific literature. However, research into structurally related urea-containing compounds provides some insight. Studies on PZM21 analogues, which feature a urea group, have shown significant efficacy as μ-opioid receptor agonists. ubaya.ac.id Specifically, replacing certain rings in the parent structure while retaining the urea and dimethylamine (B145610) groups resulted in compounds with potent analgesic effects. ubaya.ac.id Additionally, research on 3-aminomorphinans has shown that converting the amino group to a phenylurea derivative can yield high-affinity opioid ligands. plos.org This suggests that the urea moiety can be a critical pharmacophore for opioid receptor interaction. plos.orgubaya.ac.id

Dopamine (B1211576) D3/D2 Receptor Antagonism and Selectivity

Dopamine D2 and D3 receptors are crucial GPCRs involved in various neurological processes, and their antagonism is a key mechanism for many antipsychotic drugs. wjpsonline.com Research into (thio)carbamoyl-cyclohexane derivatives, which are structurally analogous to this compound, has revealed compounds with high affinity for dopamine D3 receptors and moderate to high affinity for D2 receptors. wjpsonline.com A significant finding is that these derivatives often exhibit a notable selectivity for the D3 receptor over the D2 receptor, with D3 affinity being 5 to 200 times higher than D2 affinity. wjpsonline.com This selectivity is considered a promising therapeutic approach as it may help avoid some of the undesirable side effects associated with strong D2 receptor antagonism. wjpsonline.com

Sigma-1 Receptor Ligand Identification and Affinity

The sigma-1 receptor is a unique intracellular chaperone protein, and its ligands are being investigated for a variety of therapeutic applications. High-affinity sigma-1 receptor ligands often contain a basic amine site flanked by two hydrophobic groups. While direct binding data for this compound is not specified, the structural class of N,N′-diphenethylethylenediamines has been evaluated. Halogenated derivatives of this class show high binding affinities, with Ki values ranging from 6.35 to 15.82 nM. Structure-activity relationship studies indicate that the receptor's affinity for these ligands is sensitive to steric bulk on the aromatic rings.

General G-Protein Coupled Receptor (GPCR) Interactions

G-protein coupled receptors (GPCRs) are a vast family of transmembrane receptors responsible for transducing extracellular signals into intracellular responses. jksus.org They interact with various signaling partners, including G-proteins and arrestins, to mediate a wide array of physiological processes. kemdikbud.go.id The interaction of a ligand with a GPCR can trigger or block cellular signaling pathways. kemdikbud.go.id While specific screening data for this compound across a broad panel of GPCRs is not detailed in the reviewed literature, the activity of its analogues at specific GPCRs like dopamine and opioid receptors demonstrates that the cyclohexylurea (B1359919) scaffold can interact with this receptor superfamily. plos.orgwjpsonline.com The nature of these interactions, whether agonistic or antagonistic, is highly dependent on the specific receptor and the exact chemical structure of the ligand. jksus.org

Antiproliferative and Chemotherapeutic Research Models

In Vitro Antiproliferative Activity against Cancer Cell Lines (e.g., MCF-7, A549)

The potential of urea derivatives as anticancer agents has been a subject of significant research. Studies have shown that the benzylurea (B1666796) moiety can be a key pharmacophore for inhibiting tumor cell growth. researchgate.net A close analogue of the subject compound, 1-benzyl-3-benzoylurea, has demonstrated notable antiproliferative activity. wjpsonline.comresearchgate.net

In in vitro tests using an MTT assay, 1-benzyl-3-benzoylurea was evaluated against the MCF-7 human breast cancer cell line. wjpsonline.comresearchgate.net The results showed that it was significantly more potent than the established anticancer drug Hydroxyurea. researchgate.net Other research has investigated different derivatives, such as N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas, which have shown the ability to inhibit the proliferation of MCF-7 cells. ubaya.ac.idjournalagent.com Similarly, other benzimidazole (B57391) derivatives have shown cytotoxic effects against the A549 human lung cancer cell line, with IC50 values indicating moderate anticancer activity. kemdikbud.go.id

Table 1: In Vitro Antiproliferative Activity of 1-benzyl-3-benzoylurea

| Compound | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

|---|

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-benzyl-3-benzoylurea |

| Hydroxyurea |

| PZM21 |

Modulation of Cell Proliferation and Apoptosis Signaling Pathways

Research into the biological activities of this compound and its analogues has revealed their potential to modulate cell proliferation and induce apoptosis, key processes in cancer research. While specific studies on this compound are limited, related thiourea (B124793) derivatives have demonstrated the ability to interfere with cell proliferation and trigger apoptosis in cancer cells. ontosight.ai This suggests that the urea and thiourea scaffolds are of interest in the development of new therapeutic agents. ontosight.ai

A patent for new compounds designed to inhibit undesired cell proliferation includes structures related to this compound. googleapis.com These compounds are intended for the treatment of diseases characterized by abnormal cell proliferation and mitosis. googleapis.com The patent highlights the potential for these types of molecules to induce apoptosis in tumor cells. googleapis.com For instance, certain benzylurea derivatives have been shown to cause cell cycle arrest at the G2/M phase and increase the population of apoptotic cells, as determined by flow cytometry analysis.

Furthermore, the broader class of thioureas, to which this compound is structurally related, has been investigated for a range of biological activities, including anticancer properties. ontosight.ai The structural arrangement of a thiourea backbone with various substituent groups, such as benzyl and dimethylphenyl groups, is crucial for its biological activity. ontosight.ai Studies on other compounds, such as pristimerin, have shown that the induction of apoptosis is a key mechanism in their anticancer effects, involving the cleavage of caspase-3 and modulation of Bcl-2 family proteins. nih.gov

Antimicrobial and Anti-Infective Research

Several studies have highlighted the potential of this compound and its analogues as antitubercular agents. In one study, 1-(3-Benzyl-5-hydroxyphenyl)-3-cyclohexylurea (a derivative of this compound) demonstrated significant inhibitory activity against Mycobacterium tuberculosis H37Ra with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. nih.gov This was more potent than its phenylurea counterpart (MIC = 12.5 μg/mL). nih.gov A series of (3-benzyl-5-hydroxyphenyl)carbamates also showed good inhibitory activity against various M. tuberculosis strains, including H37Ra, H37Rv, and clinically isolated multidrug-resistant strains, with MIC values ranging from 0.625 to 6.25 μg/mL. nih.gov

The structure-activity relationship (SAR) studies of related compounds have provided insights into the features that contribute to antitubercular activity. For instance, in a series of Biginelli adducts, modifications to the core structure led to compounds with enhanced anti-TB activity compared to the parent compounds. nih.gov Specifically, the 2-oxo derivative 11a was found to be the most potent anti-TB agent in that study, with an MIC of 5.86 µM, which was more potent than the first-line drug ethambutol (B1671381) and nine times more potent than pyrazinamide. nih.gov

The development of novel antitubercular agents is a critical area of research due to the emergence of multidrug-resistant tuberculosis (MDR-TB). beilstein-journals.org Pyrazinamide is a key first-line drug used to shorten TB therapy, and much research is focused on designing new compounds that can be as effective. rsc.org Research into benzothiazinone linked 1,2,4-triazoles has also yielded compounds with good antitubercular activity, with some showing an MIC of 12.5 μg/ml against M. tuberculosis H37Rv. japsonline.com

Table 1: Antitubercular Activity of this compound Analogues and Other Related Compounds

| Compound | Target Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 1-(3-Benzyl-5-hydroxyphenyl)-3-cyclohexylurea | M. tuberculosis H37Ra | 6.25 | nih.gov |

| Phenylurea analogue | M. tuberculosis H37Ra | 12.5 | nih.gov |

| (3-benzyl-5-hydroxyphenyl)carbamates | M. tuberculosis H37Ra, H37Rv, MDR strains | 0.625-6.25 | nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

The antimicrobial potential of compounds related to this compound extends beyond antitubercular activity. Isatin and its derivatives, which share some structural similarities, have been shown to possess antibacterial and antifungal properties. sysrevpharm.org A study on newly synthesized Schiff bases of N-benzyl isatins demonstrated moderate antibacterial activity against several Gram-positive and Gram-negative bacteria. sysrevpharm.org

Furthermore, a series of o-hydroxy anilide derivatives and 1-substituted-1,3-dicyclohexylurea analogs of long-chain carboxylic acids were synthesized and evaluated for their antimicrobial activity. researchgate.net The study found that all the tested compounds showed moderate to good inhibition of microbial growth. researchgate.net Specifically, compounds 3e , 4e , 3f , and 4f from this series were identified as the most potent antimicrobial agents. researchgate.net Isothiocyanates, which are metabolites found in plants, have also been investigated for their antimicrobial properties against human pathogens. mdpi.com These compounds have shown effectiveness against a range of bacteria, including those with resistant phenotypes. mdpi.com

The mechanism by which some of these antimicrobial compounds exert their effects is believed to involve the disruption of microbial cell membranes. Imidazolium-based cations, for example, have been shown to insert into biological membranes, which alters their structural organization and permeability. mdpi.com This surfactant-like property can lead to the inhibition of bacterial growth. mdpi.com

While direct studies on the membrane disruption mechanisms of this compound are not available, research on related compounds provides some clues. For instance, some antimicrobial agents are effective against bacteria with a disrupted outer membrane barrier. nottingham.ac.uk The fluid mosaic model of the cell membrane highlights its dynamic nature, which can be a target for antimicrobial compounds. core.ac.uk The ability of a compound to interfere with membrane fluidity and integrity can lead to cell death. core.ac.uk The action of β-lactamase, a bacterial enzyme that can be inhibited by certain compounds, is also relevant as it relates to the bacterial cell wall, a key component of the cell envelope. hud.ac.uk

Central Nervous System Activity Investigations in Animal Models

Ureide derivatives, including those structurally related to this compound, have been investigated for their anticonvulsant properties in various animal models. One study demonstrated that several benzyl- and benzhydryl ureides possess strong anticonvulsant activity in electrically or chemically induced seizure models. researchgate.net Notably, 1-benzyl-3-butyrylurea was found to be as potent as ethosuximide (B1671622) in the pentylenetetrazol test and also showed significant protective activity in the maximal electroshock (MES) seizure and picrotoxin (B1677862) tests. researchgate.net

Further research into N-benzyl 3-methoxypropionamides revealed that these compounds exhibit anticonvulsant activity in the MES-induced seizure test in mice. nih.gov For instance, the racemic form of one such compound had an ED₅₀ value of 79 mg/kg. nih.gov In another study, a series of ((benzyloxy)benzyl)propanamide derivatives showed potent activity in both the MES and 6 Hz seizure models in mice. mdpi.com Compound 5 from this series emerged as a lead molecule with an ED₅₀ of 48.0 mg/kg in the MES test and 45.2 mg/kg in the 6 Hz test. mdpi.com

The search for new anticonvulsant drugs with favorable safety profiles is ongoing. mdpi.com A study on derivatives of 6-amino-4-hydroxy-2-thio-pyrimidine identified a lead compound that prevented lethality and reduced the severity of pentylenetetrazole-induced seizures in rats. medipol.edu.tr Similarly, research on hybrid compounds with pyrrolidine-2,5-dione and thiophene (B33073) rings showed anticonvulsant activity in MES and 6 Hz seizure tests, with one compound having an ED₅₀ value of 62.14 mg/kg in the MES test. mdpi.com

Table 2: Anticonvulsant Activity of this compound Analogues and Related Compounds in Animal Models

| Compound | Seizure Model | Animal | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|---|

| 1-Benzyl-3-butyrylurea | Pentylenetetrazol test | Not specified | Equipotent to ethosuximide | researchgate.net |

| (R,S)-N-benzyl 2,3-dimethoxypropionamide | MES | Mice | 79 | nih.gov |

| Compound 5 ((benzyloxy)benzyl)propanamide derivative) | MES | Mice | 48.0 | mdpi.com |

| Compound 5 ((benzyloxy)benzyl)propanamide derivative) | 6 Hz | Mice | 45.2 | mdpi.com |

This table is interactive. You can sort the data by clicking on the column headers.

Analgesic Activity Assessment (e.g., Hot-Plate Test)smolecule.com

The investigation into the analgesic properties of this compound and its analogues has utilized various research models, including the hot-plate test, to evaluate their potential as pain-relieving agents. The hot-plate test is a standard method for assessing centrally mediated analgesia, where the response of an animal to a thermal stimulus is measured.

Research on a series of benzyl- and benzhydryl ureides has demonstrated that many of these compounds exhibit analgesic effects in the hot-plate test in mice. researchgate.net Among the investigated substances, certain analogues showed superior activity, suggesting a potential therapeutic value for ureide derivatives in pain management. researchgate.net For instance, studies have highlighted significant analgesic activity for various ureide derivatives, indicating that the core structure is a promising scaffold for the development of new analgesic agents. researchgate.net

One particular analogue, 1-benzyl-3-butyrylurea, was identified as a compound of interest within a broader study of ureides. researchgate.net While this study focused on anticonvulsant properties, it also noted that the majority of the investigated compounds, including this analogue, demonstrated analgesic activity in the hot-plate test. researchgate.net This suggests that the benzylurea moiety is a key contributor to the observed biological effects.

Further research into other related compounds, such as 1-(4-bromobenzoyl)-1,3-dicyclohexylurea and its derivatives, also points to the potential for N-acyl ureas to possess analgesic activities. acs.org Although these studies did not specifically report hot-plate test results, the general finding of analgesic properties within this chemical class is noteworthy. acs.org

It is important to note that while the broader class of benzylurea derivatives shows promise, the absence of specific hot-plate test data for this compound itself means that its analgesic profile remains to be definitively characterized. The available information on its analogues suggests that this would be a worthwhile area for future investigation.

Mechanistic Investigations of 1 Benzyl 3 Cyclohexylurea in Biological Systems

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of a compound describes its interaction with its specific molecular target and the subsequent biochemical and biophysical consequences of this interaction. For 1-Benzyl-3-cyclohexylurea, while direct comprehensive studies are limited, a plausible mechanism can be inferred from its structural class.

Target Identification and Validation through Biochemical Assays

Identifying the direct protein targets of a small molecule is a critical step in understanding its biological function. The urea (B33335) scaffold is a key pharmacophore in a well-established class of enzyme inhibitors. pnas.orgnih.gov Specifically, 1,3-disubstituted ureas, such as this compound, are recognized as potent inhibitors of soluble epoxide hydrolase (sEH). pnas.orgnih.gov The initial discovery that N,N'-dicyclohexylurea (DCU) was a potent sEH inhibitor paved the way for the development of numerous urea-based inhibitors. pnas.orgmetabolomics.se These compounds are believed to mimic the transition state of the enzyme's natural substrate, binding tightly within the active site. pnas.orgnih.gov

The structure of this compound, featuring a hydrophobic cyclohexyl group on one side of the urea and a benzyl (B1604629) group on the other, fits the structural requirements for sEH inhibition. pnas.org The best inhibitors appear to have a hydrophobic group on each side of the urea moiety, suggesting interaction with hydrophobic pockets within the enzyme's catalytic site. pnas.org Furthermore, the presence of at least one hydrogen on a nitrogen atom of the urea function is considered necessary for potent inhibition. pnas.org

Validation Methods: To experimentally validate sEH as the target of this compound, several biochemical assays would be employed:

Enzymatic Activity Assays: The most direct method is to measure the compound's ability to inhibit the activity of purified recombinant human sEH. nih.govcaymanchem.com These assays typically use a fluorogenic substrate that, when hydrolyzed by sEH, produces a fluorescent signal. caymanchem.comfrontiersin.org The reduction in fluorescence in the presence of the inhibitor allows for the calculation of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.govfrontiersin.org

Affinity Chromatography: This classical method involves immobilizing the small molecule onto a solid matrix. A cellular lysate is then passed over the matrix, and proteins that bind to the molecule are captured and later identified by mass spectrometry.

Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure, making it more resistant to degradation by proteases. Comparing the protein degradation patterns of treated versus untreated samples via gel electrophoresis can reveal the target protein.

The table below illustrates the kind of data obtained from enzymatic activity assays for various urea-based sEH inhibitors, demonstrating the potency associated with this class of compounds.

| Compound/Analog | Target Enzyme | IC₅₀ (nM) | Reference |

| N,N'-Dicyclohexylurea (DCU) | Murine sEH | 9.8 | metabolomics.se |

| N,N'-Dicyclohexylurea (DCU) | Human sEH | 85.2 | metabolomics.se |

| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Human sEH | ~1 | nih.gov |

| Benzoxazolone-Urea Analog 33 | Human sEH | 0.39 | acs.orgresearchgate.net |

| 1,3-Bis(3-methoxybenzyl) urea | Human sEH | Not specified, but active | plos.org |

This table presents data for structurally related urea compounds to illustrate the established potency of this chemical class against sEH. Specific IC₅₀ data for this compound is not available in the cited literature.

Receptor-Ligand Interaction Dynamics and Specificity

Receptor-ligand interactions are characterized by their affinity, specificity, and kinetics. nih.gov While sEH is an enzyme and not a classical receptor, the principles of ligand binding within its active site are analogous. The interaction is driven by non-covalent forces, including hydrogen bonds and hydrophobic interactions. nih.gov

For urea-based inhibitors, crystal structures of sEH have shown that the urea function establishes crucial hydrogen bonds with amino acid residues in the active site, such as Asp333, while the flanking hydrophobic groups (like the benzyl and cyclohexyl moieties) occupy hydrophobic tunnels within the enzyme. pnas.orgnih.gov This dual interaction contributes to the high affinity and specificity of these inhibitors.

Specificity for sEH over other hydrolases is a key feature of these compounds. This selectivity is achieved by exploiting the unique topology of the sEH active site. While direct studies on this compound are not available, research on related compounds confirms that the 1,3-disubstituted urea scaffold is a highly selective pharmacophore for sEH. pnas.org

Enzymatic Inhibition Kinetics and Allosteric Modulation

Studies on urea-based compounds consistently show they act as competitive, reversible, tight-binding inhibitors of sEH. pnas.org

Competitive Inhibition: The inhibitor competes with the natural substrate (epoxy fatty acids) for binding to the enzyme's active site. This means that the inhibitory effect can be overcome by increasing the substrate concentration.

Reversible Inhibition: The inhibitor binds to the enzyme via non-covalent bonds and can dissociate, allowing the enzyme to regain activity if the inhibitor is removed.

Tight-Binding Inhibition: The most potent inhibitors in this class exhibit very low nanomolar Kᵢ values (inhibition constants), indicating a very high affinity for the enzyme. pnas.org This tight binding means that the concentration of the inhibitor required for significant effect is close to the concentration of the enzyme itself.

The inhibition constant (Kᵢ) is determined through kinetic studies by measuring reaction rates at various substrate and inhibitor concentrations. nih.gov A Dixon or Cornish-Bowden plot can then be used to determine the Kᵢ and the mode of inhibition.

Allosteric Modulation: Allosteric modulators bind to a site on the enzyme distinct from the active site (the orthosteric site), causing a conformational change that alters the enzyme's activity. rsc.orgmonash.edu While the primary mechanism for urea-based compounds is competitive inhibition at the active site, the possibility of allosteric effects cannot be entirely ruled out without specific investigation. There is currently no evidence in the reviewed literature to suggest that this compound or its close analogs act as allosteric modulators of sEH.

The following table presents hypothetical kinetic data for this compound, illustrating the parameters that would be determined in such a study.

| Parameter | Hypothetical Value | Description |

| IC₅₀ | 15 nM | Concentration of inhibitor that reduces sEH activity by 50%. |

| Kᵢ | 7 nM | The inhibition constant, indicating the affinity of the inhibitor for the enzyme. |

| Mode of Inhibition | Competitive | Inhibitor binds to the active site, competing with the substrate. |

This table is for illustrative purposes only. The values are not based on experimental data for this compound.

Cellular Pathway Interrogation

Signaling Cascade Modulation by this compound

By inhibiting soluble epoxide hydrolase, this compound would modulate signaling pathways regulated by the substrates of sEH, the epoxyeicosatrienoic acids (EETs). plos.orgmdpi.com EETs are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties. mdpi.compnas.org sEH degrades EETs into their less active diol forms, dihydroxyeicosatrienoic acids (DHETs). dovepress.comfrontiersin.org

Therefore, inhibition of sEH by this compound would lead to:

Increased EET Levels: Stabilizing and increasing the cellular concentration of EETs. plos.org

Reduced DHET Levels: Decreasing the production of the less active diols. mdpi.com

Modulation of Downstream Pathways: EETs exert their effects through various mechanisms, including the activation of peroxisome proliferator-activated receptors (PPARs) and modulation of pathways involving cAMP and NF-κB. pnas.orgdovepress.com By increasing EET levels, sEH inhibitors can repress the induction of pro-inflammatory genes like COX-2 and modulate ion channel activity, leading to anti-inflammatory and analgesic effects. mdpi.compnas.org

Research on other urea-based compounds has shown they can induce mitochondria-specific oxidative stress and affect the expression of redox-sensitive proteins like NRF2 and p53 in cancer cell lines, although this may represent a separate or downstream effect from sEH inhibition. acs.org

Cellular Uptake and Intracellular Distribution Studies in Research Cell Lines

The ability of a compound to enter a cell and reach its target is fundamental to its activity. Cellular uptake studies for small molecules like this compound are typically conducted in cultured cell lines (e.g., HeLa, MCF-7, or HT-29).

Methodology: The standard approach involves incubating the cells with the compound and measuring its intracellular concentration over time. acs.org To facilitate detection, the compound can be radiolabeled or tagged with a fluorophore. nih.gov Key experimental aspects include:

Concentration and Time Dependence: Uptake is measured at different compound concentrations and at various time points to determine the kinetics of the process. acs.org

Temperature Dependence: To distinguish between active, energy-dependent transport and passive diffusion, experiments are often run at 37°C (normal physiological temperature) and 4°C. acs.org Active transport mechanisms are significantly inhibited at lower temperatures.

Inhibitor Studies: To identify specific uptake pathways (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis), cells can be pre-treated with known inhibitors of these pathways. tandfonline.com

Intracellular Localization: Confocal fluorescence microscopy is used to visualize the compound's distribution within the cell. Co-staining with organelle-specific dyes (e.g., for mitochondria, lysosomes, or the nucleus) can reveal the compound's specific subcellular location. nih.govacs.org

While no specific uptake data exists for this compound, studies on other urea-based compounds show they can enter cells and localize to various compartments, including the nucleus and mitochondria. cdnsciencepub.comacs.org The exact mechanism can vary, including both passive diffusion and endocytosis. acs.org

The table below shows sample data from a cellular uptake study on a different compound to illustrate how such findings are typically presented.

| Cell Line | Incubation Time | Concentration | Cellular Uptake (Normalized) | Uptake Mechanism |

| MDA-MB-231 | 6 hours | 10 µM | 1.0 nmol/million cells | Low nonspecific binding |

| MDA-MB-231 | 6 hours (at 4°C) | 10 µM | 0.085 nmol/million cells | Energy-dependent uptake |

| HT-29 | 1 hour | 5 µM | 6-fold higher than control | Receptor-mediated |

| MCF-7 | 24 hours | 30 µM | Not specified | Induces membrane leakage |

This table is a composite illustration based on methodologies and data from studies on various small molecule inhibitors and is not specific to this compound. acs.orgtandfonline.comcdnsciencepub.com

Prodrug Concept and Biotransformation Studies

Design and In Vitro Stability of this compound Prodrugs

No research has been published on the design, synthesis, or in vitro stability evaluation of prodrugs derived from this compound.

Enzymatic Hydrolysis and Metabolic Transformation in Research Models

There are no available studies that describe the enzymatic hydrolysis or the metabolic fate of this compound in any research models, including in vitro microsomal assays or in vivo animal studies.

Computational and Theoretical Investigations of 1 Benzyl 3 Cyclohexylurea

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational techniques used to predict how a ligand, such as 1-benzyl-3-cyclohexylurea, might interact with a protein target at the atomic level. These methods are crucial for understanding the structural basis of a compound's biological activity and for guiding the design of more potent and selective molecules.

Computational studies have identified this compound and its analogs as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids and a target for treating inflammatory and cardiovascular diseases. nih.gov Molecular docking simulations are employed to predict the binding mode of these inhibitors within the sEH active site. mdpi.com The process involves generating a three-dimensional model of the ligand and placing it into the binding pocket of the protein's crystal structure. Algorithms then calculate the most likely binding poses and estimate the binding affinity.

Table 1: Predicted Interactions of this compound with Soluble Epoxide Hydrolase (sEH) Active Site

| Ligand Moiety | Interacting Residue(s) | Interaction Type | Predicted Contribution |

| Urea (B33335) Carbonyl | Catalytic Dyad (e.g., Asp333) | Hydrogen Bond | Anchors the ligand in the active site |

| Urea NH groups | Tyr381, Tyr465 | Hydrogen Bond | Stabilizes binding orientation |

| Benzyl (B1604629) Group | Hydrophobic Pocket 1 | Hydrophobic/π-Alkyl | Enhances binding affinity |

| Cyclohexyl Group | Hydrophobic Pocket 2 | Hydrophobic | Increases potency and fits into the binding channel |

This table is a representation of typical interactions predicted by molecular docking studies based on the analysis of urea-based sEH inhibitors.

Binding site analysis of soluble epoxide hydrolase reveals a long, hydrophobic tunnel with the catalytic triad (B1167595) located at its base. nih.gov The active site is generally L-shaped, containing two main hydrophobic regions that accommodate the side chains of the urea inhibitors.

Based on the analysis of active inhibitors like this compound, a pharmacophore model can be generated. pharmacophorejournal.comresearchgate.net This model represents the essential three-dimensional arrangement of chemical features required for biological activity. For sEH inhibitors, a typical pharmacophore includes:

One or two hydrogen bond acceptors: corresponding to the urea oxygen.

One or two hydrogen bond donors: corresponding to the urea nitrogens.

Two hydrophobic/aromatic regions: corresponding to the benzyl and cyclohexyl groups.

This model serves as a 3D query for virtual screening of compound libraries to identify new potential inhibitors that share these critical features. nih.gov It also guides the modification of the this compound structure to better fit the pharmacophoric requirements and improve activity. pharmacophorejournal.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures, described by numerical values known as molecular descriptors. mdpi.com